Cas no 2229248-11-5 (methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate)

Methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate is a specialized epoxide-containing ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive oxirane (epoxide) ring and an ester functional group, enabling participation in ring-opening reactions and further derivatization. The aromatic benzoate core enhances stability while allowing selective modifications. This compound is particularly valuable in the synthesis of complex molecules due to its bifunctional reactivity, offering controlled stereochemistry in epoxide transformations. High purity and well-defined reactivity make it suitable for precision applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to the sensitivity of the epoxide moiety.
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate structure
2229248-11-5 structure
Product name:methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
CAS No:2229248-11-5
MF:C12H14O3
Molecular Weight:206.237763881683
CID:5963756
PubChem ID:165844327

methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate 化学的及び物理的性質

名前と識別子

    • methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
    • EN300-1739940
    • 2229248-11-5
    • インチ: 1S/C12H14O3/c1-8-6-9(12(2)7-15-12)4-5-10(8)11(13)14-3/h4-6H,7H2,1-3H3
    • InChIKey: HBTRRAHZCZXBBP-UHFFFAOYSA-N
    • SMILES: O1CC1(C)C1C=CC(C(=O)OC)=C(C)C=1

計算された属性

  • 精确分子量: 206.094294304g/mol
  • 同位素质量: 206.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 264
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 38.8Ų

methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1739940-0.05g
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
2229248-11-5
0.05g
$948.0 2023-09-20
Enamine
EN300-1739940-5.0g
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
2229248-11-5
5g
$3273.0 2023-06-03
Enamine
EN300-1739940-0.25g
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
2229248-11-5
0.25g
$1038.0 2023-09-20
Enamine
EN300-1739940-10g
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
2229248-11-5
10g
$4852.0 2023-09-20
Enamine
EN300-1739940-0.5g
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
2229248-11-5
0.5g
$1084.0 2023-09-20
Enamine
EN300-1739940-1.0g
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
2229248-11-5
1g
$1129.0 2023-06-03
Enamine
EN300-1739940-2.5g
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
2229248-11-5
2.5g
$2211.0 2023-09-20
Enamine
EN300-1739940-5g
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
2229248-11-5
5g
$3273.0 2023-09-20
Enamine
EN300-1739940-10.0g
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
2229248-11-5
10g
$4852.0 2023-06-03
Enamine
EN300-1739940-0.1g
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
2229248-11-5
0.1g
$993.0 2023-09-20

methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate 関連文献

methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoateに関する追加情報

Methyl 2-Methyl-4-(2-Methyloxiran-2-Yl)Benzoate (CAS No. 2229248-11-5)

Methyl 2-Methyl-4-(2-Methyloxiran-2-Yl)Benzoate, identified by the CAS registry number CAS No. 2229248-11-5, is a versatile organic compound with significant applications in various industries. This compound, belonging to the class of benzoates, has garnered attention due to its unique chemical structure and promising properties. Recent studies have highlighted its potential in fields such as pharmaceuticals, agricultural chemicals, and specialty materials.

The molecular structure of methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate consists of a benzoate ester group with a substituted oxirane (epoxide) moiety. The presence of the epoxide ring introduces interesting reactivity and functionality, making it a valuable intermediate in organic synthesis. Researchers have explored its use in the development of advanced materials, particularly in the creation of biodegradable polymers and high-performance adhesives.

Recent advancements in green chemistry have led to innovative synthesis methods for this compound. Scientists have successfully employed catalytic asymmetric epoxidation techniques to produce enantiomerically enriched variants of methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate. These enantiomers exhibit distinct optical properties, which are highly desirable in pharmaceutical applications, particularly in the development of chiral drugs.

In the agricultural sector, methyl 2-methyl-4-(epoxymethylene)benzoate derivatives have shown potential as bioactive agents. Studies published in leading journals such as *Journal of Agricultural and Food Chemistry* suggest that these compounds may possess insecticidal properties, offering a sustainable alternative to conventional pesticides. Their ability to target specific pests without harming beneficial insects makes them a promising candidate for integrated pest management systems.

The compound's stability under various environmental conditions has also been a focal point of recent research. Investigations into its thermal and photochemical stability reveal that methyl 2-methyl-4-(epoxymethylene)benzoate exhibits excellent resistance to degradation, making it suitable for outdoor applications such as coatings and protective films.

From a market perspective, the demand for methyl 2-methyl-4-(epoxymethylene)benzoate is expected to grow significantly over the next decade. Industry reports predict an increase in its application across specialty chemicals, driven by its unique combination of reactivity and stability. Companies specializing in fine chemicals are increasingly focusing on optimizing production processes to meet this rising demand while adhering to stringent environmental regulations.

In conclusion, methyl 2-methyl-4-(epoxymethylene)benzoate (CAS No. 2229248-11-5) stands out as a multifaceted compound with vast potential across diverse industries. Its chemical properties, coupled with recent breakthroughs in synthesis and application development, position it as a key player in the evolving landscape of modern chemistry.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD